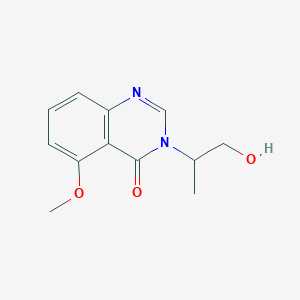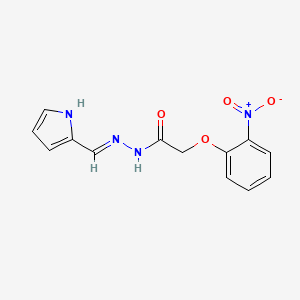![molecular formula C23H30ClN3O B5978931 1-(3-chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5978931.png)
1-(3-chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
CPP acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects
CPP has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPP has been found to increase locomotor activity, induce hyperactivity, and enhance cognitive function. CPP has also been shown to have anxiolytic and antidepressant effects in animal models. However, the effects of CPP can vary depending on the dose and duration of administration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in lab experiments is its ability to cross the blood-brain barrier, which allows for the study of the effects of the compound on the central nervous system. CPP is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using CPP is its potential toxicity, which can vary depending on the dose and duration of administration. Researchers must take precautions to ensure the safety of both the animals and the researchers involved in the experiments.
Zukünftige Richtungen
There are several future directions for research involving CPP. One area of interest is the potential therapeutic applications of CPP in the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of CPP on behavior and cognition. Additionally, researchers may investigate the potential use of CPP as a tool to study the mechanisms of drug addiction and reward. Finally, researchers may explore the potential of CPP in the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, CPP is a synthetic compound that has been widely used in scientific research for its ability to cross the blood-brain barrier and interact with various neurotransmitter systems. CPP has been studied for its potential therapeutic applications in the treatment of various neurological disorders and as a tool to study the mechanisms of drug addiction and reward. While CPP has several advantages for lab experiments, researchers must take precautions to ensure the safety of both the animals and the researchers involved in the experiments. There are several future directions for research involving CPP, including the study of its potential therapeutic applications and the development of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of CPP involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(3-methoxybenzyl)-3-piperidinol in the presence of a catalyst. The process yields CPP as a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined using various analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CPP has been widely used in scientific research for its ability to cross the blood-brain barrier and interact with various neurotransmitter systems. CPP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. CPP has also been used as a tool to study the mechanisms of drug addiction and reward.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c1-28-23-9-2-5-19(15-23)17-25-10-4-8-22(18-25)27-13-11-26(12-14-27)21-7-3-6-20(24)16-21/h2-3,5-7,9,15-16,22H,4,8,10-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHHNDFCJJEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-cyclohexen-1-yl)ethyl]-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5978849.png)


![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B5978876.png)
![{2-[(3-iodo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978879.png)
![(2-methoxyphenyl){1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinyl}methanone](/img/structure/B5978884.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5978888.png)

![N-benzyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5978904.png)
![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5978909.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5978935.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B5978943.png)
![methyl [2-({(benzoylimino)[(4-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B5978948.png)